{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers
CAS No.:
Cat. No.: VC18180705
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO |
|---|---|
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 5-oxaspiro[2.4]heptan-2-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c8-4-6-3-7(6)1-2-9-5-7;/h6H,1-5,8H2;1H |
| Standard InChI Key | BGLOWKNGGWYKMN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC12CC2CN.Cl |
Introduction
Molecular Architecture and Stereochemical Features
Structural Elucidation
{5-Oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride belongs to the class of spirocyclic amines, defined by a shared atom (spiro carbon) connecting two distinct ring systems. The core structure consists of a 5-oxaspiro[2.4]heptane scaffold, where a 2-membered carbocycle and a 4-membered oxolane ring converge at a central spiro carbon (Figure 1) . The amine functional group (-NH2) is appended to the spiro carbon via a methylene bridge, yielding the IUPAC name 5-oxaspiro[2.4]heptan-1-ylmethanamine .
Table 1: Key Molecular Descriptors
Diastereomerism
The spirocyclic framework introduces two stereogenic centers: the spiro carbon (C1) and the adjacent carbon bearing the amine group (C2). This configuration generates four possible stereoisomers, which resolve into two diastereomeric pairs due to the compound’s planar chirality. Commercial samples typically exist as a diastereomeric mixture, necessitating chiral separation techniques (e.g., chiral HPLC) for isolation of enantiopure forms.
Synthesis and Purification
Cyclization Strategies
The synthesis of {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride proceeds via a ring-closing cyclization strategy. A representative protocol involves:
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Substrate Preparation: Reacting a γ,δ-unsaturated amine precursor with methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine).
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Intramolecular Cyclization: MsCl activates the hydroxyl group, facilitating nucleophilic attack by the amine to form the spirocyclic oxolane ring.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Synthetic Performance Metrics
Diastereomer Separation
Physicochemical Properties
Bulk Characteristics
The hydrochloride salt exists as a hygroscopic liquid at room temperature, with a density approximating 1.1 g/cm³ . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<5 mg/mL) .
Table 3: Stability and Storage
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature | 4°C (under argon) | |
| Thermal Decomposition | >150°C | |
| Light Sensitivity | Photosensitive |
Spectroscopic Fingerprints
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¹H NMR (400 MHz, D₂O): Key signals include δ 3.85–3.70 (m, 2H, OCH₂), 3.25–3.10 (m, 2H, CH₂N), and 2.95–2.80 (m, 2H, spiro-CH₂).
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IR (neat): Strong absorptions at 3350 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-O-C ether linkage).
Applications and Functional Utility
Pharmaceutical Intermediates
The spirocyclic amine core serves as a rigid scaffold for designing kinase inhibitors and GPCR modulators . Its constrained geometry mimics bioactive conformations of natural ligands, enhancing target binding affinity .
Organocatalysis
Preliminary studies suggest utility as a chiral auxiliary in asymmetric aldol reactions, leveraging its stereochemical diversity to induce enantioselectivity.
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